molecular formula C29H32N4O4S B11450736 6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11450736
M. Wt: 532.7 g/mol
InChI Key: NETABOBRSZTODM-UHFFFAOYSA-N
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Description

6-(1-{[BENZYL(ETHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-PHENYLHEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of various functional groups, such as benzyl, ethyl, and phenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-{[BENZYL(ETHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-PHENYLHEXANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl, ethyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing waste, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

6-(1-{[BENZYL(ETHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-PHENYLHEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

6-(1-{[BENZYL(ETHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-PHENYLHEXANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1-{[BENZYL(ETHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-PHENYLHEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Benzylcarbamoyl Derivatives: Compounds containing the benzylcarbamoyl group with variations in other parts of the molecule.

    Phenylhexanamide Derivatives: Compounds with the phenylhexanamide structure but different functional groups.

Uniqueness

6-(1-{[BENZYL(ETHYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-PHENYLHEXANAMIDE is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H32N4O4S

Molecular Weight

532.7 g/mol

IUPAC Name

6-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C29H32N4O4S/c1-2-31(20-22-12-6-3-7-13-22)26(35)21-33-24-17-19-38-27(24)28(36)32(29(33)37)18-11-5-10-16-25(34)30-23-14-8-4-9-15-23/h3-4,6-9,12-15,17,19H,2,5,10-11,16,18,20-21H2,1H3,(H,30,34)

InChI Key

NETABOBRSZTODM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

Origin of Product

United States

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